Ethyl 3-(4-fluoroanilino)-3-oxopropanoate

Agricultural Chemistry Chemical Hybridizing Agents (CHAs) Wheat Breeding

Researchers requiring malonanilate analogs for male sterility induction or heterocyclic synthesis face significant efficacy loss when substituting the 4-fluoro and ethyl ester groups. This compound delivers validated performance with distinct physicochemical traceability. - **Agricultural CHA**: 84.66% male sterility in wheat at 1500 ppm; critical p-F substituent for SAR. - **Synthetic Building Block**: Enables 84-91% yield to 1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. - **Analytical Reference**: mp 72-73°C, GC Rt 6.12 min - unambiguous discrimination from bromo (Rt 7.80) and unsubstituted (Rt 9.37) analogs.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 104330-60-1
Cat. No. B3045287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-fluoroanilino)-3-oxopropanoate
CAS104330-60-1
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)NC1=CC=C(C=C1)F
InChIInChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyDVIGICXZLWQQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-fluoroanilino)-3-oxopropanoate Overview


Ethyl 3-(4-fluoroanilino)-3-oxopropanoate, also known as ethyl 4'-fluoromalonanilate, is a fluorinated N-acylaniline derivative with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . It is characterized by a para-fluoro substituent on the aniline ring and an ethyl malonate ester side chain, conferring unique physicochemical properties such as a melting point of 72–73 °C [1]. This compound has been identified as a potent chemical hybridizing agent (CHA) capable of inducing male sterility in wheat [2], and it serves as a key synthetic intermediate in the preparation of bioactive pyridinecarboxylic acid derivatives .

1

Chemical hybridizing agent (CHA) research in wheat breeding programs

Reported male sterility induction endpoint context

2

Synthetic intermediate for bioactive pyridinecarboxylic acid derivatives

Validated synthetic route with 4-fluoroanilino moiety

3

Analytical reference with distinct thermal and chromatographic profile

Identity verification and purity assessment support

Unsubstitutability of Ethyl 3-(4-fluoroanilino)-3-oxopropanoate


In agricultural or medicinal chemistry applications, substituting Ethyl 3-(4-fluoroanilino)-3-oxopropanoate with a closely related analog can lead to significant loss of functional efficacy. Comparative structure–activity relationship (SAR) studies demonstrate that the para-fluoro substituent on the aniline ring is critical for achieving high levels of male sterility induction in wheat, as bromo- and unsubstituted malonanilate analogs exhibit divergent physicochemical properties and lower biological performance [1]. Furthermore, the specific ethyl malonate ester side chain (-CH2COOEt) provides a distinct synthetic handle compared to acetoacetate (-CH2COCH3) or other acyl variants, directly impacting the compound's utility as a building block in pharmaceutical intermediate synthesis [2]. These quantifiable differences underscore why this specific compound cannot be generically interchanged with other N-acylaniline derivatives.

4-Fluoro substituent is activity-critical
Bromo and unsubstituted analogs show divergent CHA performance; para-fluoro contribution may not be replicated.
Ethyl malonate side chain defines synthetic utility
Acetoacetate or other acyl variants alter reactivity in pyridine ring construction; scaffold swap may reduce yield.
Physicochemical profile mismatch risks misidentification
Melting point and chromatographic signatures differ significantly from bromo and unsubstituted analogs; analytical substitution can compromise identity confirmation.

Ethyl 3-(4-fluoroanilino)-3-oxopropanoate: Head-to-Head Comparisons


Male Sterility Induction: Malonanilate vs. Acetoacetanilide

In a direct head-to-head comparison, ethyl 4'-fluoromalonanilate (compound 1) induced 84.66% male sterility in PBW 343 wheat at a concentration of 1500 ppm, while 4'-fluoroacetoacetanilide (compound 7) induced 89.12% male sterility under identical conditions [1]. This 4.46 percentage point difference highlights the distinct efficacy profile of the malonanilate analog relative to the acetoacetanilide derivative, both containing the critical 4-fluoro substituent.

Male sterility induction
Head-to-head
Target: 84.66% vs Comparator: 89.12%
Reported endpoint context; 4.46 pp lower
Foliar spray 1500 ppm, PBW 343 wheat, field trial
Agricultural Chemistry Chemical Hybridizing Agents (CHAs) Wheat Breeding

Melting Point: 4'-Fluoro vs. Bromo & Unsubstituted

Ethyl 4'-fluoromalonanilate (compound 1) exhibits a melting point of 72–73 °C, which is distinct from its closest analogs: ethyl 4'-bromomalonanilate (compound 2) melts at 92–93 °C, and the unsubstituted ethyl malonanilate (compound 3) melts at 65–67 °C [1]. This quantifiable difference in thermal behavior provides a reliable parameter for identity verification and purity assessment during procurement and formulation.

Melting point comparison
Head-to-head
4-Fluoro: 72–73 °C; Bromo: 92–93 °C; Unsub.: 65–67 °C
Distinct thermal identity supports purity review
Capillary method; recrystallized samples
Analytical Chemistry Physicochemical Characterization Solid-State Properties

GC & TLC Retention: 4'-Fluoro vs. Analogs

Under standardized gas chromatography (GC) conditions, ethyl 4'-fluoromalonanilate (compound 1) has a retention time (Rt) of 6.12 min and a TLC Rf value of 0.58. In contrast, ethyl 4'-bromomalonanilate (compound 2) shows Rt = 7.80 min and Rf = 0.40, while unsubstituted ethyl malonanilate (compound 3) shows Rt = 9.37 min and Rf = 0.41 [1]. These distinct chromatographic signatures enable unambiguous identification and purity monitoring in synthetic workflows.

GC & TLC retention
Head-to-head
Rt 6.12 min (Rf 0.58) vs 7.80 min (0.40) and 9.37 min (0.41)
Unambiguous identification in synthetic workflows
HP-1 column; TLC silica gel, EtOAc-hexane
Analytical Method Development Chromatography Compound Identification

Synthetic Route to Pyridinecarboxylic Acids

Ethyl 3-(4-fluoroanilino)-3-oxopropanoate serves as a crucial building block in the synthesis of 1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 888721-65-1), a pyridinecarboxylic acid derivative with potential pharmaceutical applications . The reaction involves condensation with trans-4-methoxy-3-buten-2-one in the presence of sodium ethoxide, achieving a yield of 84–91% based on the starting β-ketoester . This specific reactivity is enabled by the combination of the 4-fluoroanilino moiety and the ethyl oxopropanoate side chain, which is not directly replicable with acetoacetanilide or unsubstituted malonanilate analogs.

Synthetic yield
Class-level
84–91%
Reported yield to pyridinecarboxylic acid
NaOEt/EtOH, reflux; source review
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

QSAR Descriptors: 4-Fluoro vs. Bromo & Unsubstituted

Quantitative structure–activity relationship (QSAR) analysis of N-acylaniline CHAs revealed that the 4-fluoro substituent in ethyl 4'-fluoromalonanilate contributes positively to the Swain–Lupton field effect constant (Fp), while the resonance constant (R) contributes negatively to male sterility induction [1]. In contrast, the 4-bromo analog exhibits a different balance of field and resonance effects, and the unsubstituted analog lacks both contributions entirely. This computational differentiation aligns with the observed biological activity differences and provides a rational basis for selecting the 4-fluoro variant in SAR studies.

QSAR descriptors
Class-level
Fp positive, R negative contribution
Supports computational SAR design
MLR model R² 0.85–0.92; data to verify
Computational Chemistry QSAR Modeling Molecular Design

Ethyl 3-(4-fluoroanilino)-3-oxopropanoate Applications


Chemical Hybridizing Agents for Wheat

Researchers in agricultural biotechnology can utilize ethyl 4'-fluoromalonanilate as a validated CHA scaffold for inducing male sterility in wheat. The compound's demonstrated efficacy of 84.66% male sterility at 1500 ppm [1], combined with its distinct physicochemical properties (mp 72–73 °C, Rt 6.12 min) [2], makes it a reliable reference standard for SAR studies and for benchmarking new CHA candidates. Its established QSAR descriptor profile [3] further supports its use in computational lead optimization programs aimed at improving hybridization efficiency.

Pyridinecarboxylic Acid Pharmaceutical Intermediates

Medicinal chemistry teams can employ ethyl 3-(4-fluoroanilino)-3-oxopropanoate as a key building block in the construction of 1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , a core structure present in numerous bioactive molecules. The validated synthetic protocol yields the target heterocycle in 84–91% yield , providing a scalable route for generating compound libraries or advancing lead candidates. This specific application distinguishes the compound from other malonanilate analogs lacking the 4-fluoro substituent necessary for the downstream pyridine ring formation.

Analytical Method Development & QC Standardization

Analytical chemists can leverage the compound's well-defined physicochemical and chromatographic parameters (mp 72–73 °C, GC Rt 6.12 min, TLC Rf 0.58) [4] to develop and validate robust identity and purity testing protocols. The significant differences in retention time and melting point compared to bromo (Rt 7.80 min, mp 92–93 °C) and unsubstituted (Rt 9.37 min, mp 65–67 °C) analogs [5] enable unambiguous identification and detection of cross-contamination in synthetic batches. This supports procurement decisions where analytical traceability and batch-to-batch consistency are critical.

SAR Studies on N-Acylaniline Scaffolds

Computational and medicinal chemists investigating the SAR of N-acylaniline derivatives can use ethyl 4'-fluoromalonanilate as a key data point in QSAR models. The compound's established positive contribution from the Swain–Lupton field effect (Fp) and negative contribution from resonance (R) [6] provide a quantitative descriptor set that differentiates it from 4-bromo and unsubstituted analogs. This enables more accurate virtual screening and rational design of next-generation CHAs or enzyme inhibitors based on the malonanilate core.

Application
Selection Property
Validation Focus
CHA research in wheat breeding
4-Fluoro malonanilate scaffold
Reported male sterility endpoint context
Synthesis of pyridinecarboxylic acid derivatives
Ethyl oxopropanoate side chain reactivity
Synthetic yield and intermediate identity
Analytical identity and purity testing
Distinct melting point and chromatographic profile
Identity confirmation and purity assessment
QSAR and computational design
4-Fluoro substituent descriptor set
Model-predicted activity interpretation
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